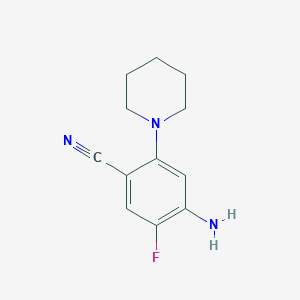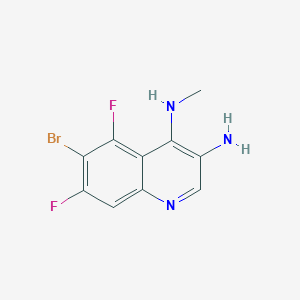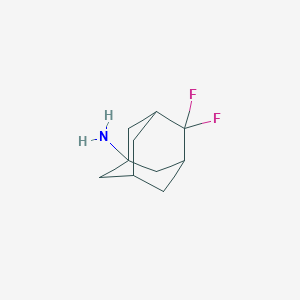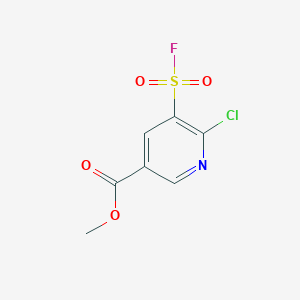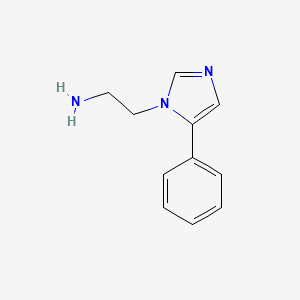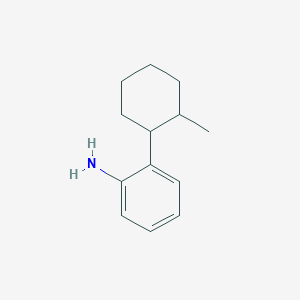
2-Fluoro-5-(1-methyl-1H-pyrrol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(1-methyl-1H-pyrrol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrrole rings The presence of fluorine and methyl groups in its structure makes it an interesting compound for various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1-methyl-1H-pyrrol-2-yl)pyridine typically involves the coupling of a fluorinated pyridine derivative with a pyrrole derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-Fluoro-5-(1-methyl-1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the fluorine atom.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield various substituted pyridine derivatives.
科学研究应用
2-Fluoro-5-(1-methyl-1H-pyrrol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-Fluoro-5-(1-methyl-1H-pyrrol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the pyrrole and pyridine rings provide a scaffold for further functionalization.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(2-pyridyl)pyridine: Similar structure but lacks the methyl group on the pyrrole ring.
5-(2-Fluorophenyl)-1-methyl-1H-pyrrole: Contains a fluorophenyl group instead of a fluoropyridine group.
2-(1H-pyrrol-2-yl)pyridine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Fluoro-5-(1-methyl-1H-pyrrol-2-yl)pyridine is unique due to the presence of both fluorine and methyl groups, which enhance its reactivity and potential applications. The combination of pyridine and pyrrole rings also provides a versatile scaffold for further chemical modifications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H9FN2 |
|---|---|
分子量 |
176.19 g/mol |
IUPAC 名称 |
2-fluoro-5-(1-methylpyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H9FN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h2-7H,1H3 |
InChI 键 |
FUXYTQPPAOQTQS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=CN=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B13225646.png)
![6-(Methoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13225649.png)
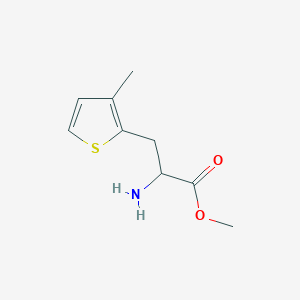
![tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13225662.png)
![5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[d]isoxazole hydrochloride](/img/structure/B13225677.png)
